molecular formula C9H10ClN5O2S B12789378 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- CAS No. 145913-81-1

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)-

Cat. No.: B12789378
CAS No.: 145913-81-1
M. Wt: 287.73 g/mol
InChI Key: ZQYFBYPPSPKXNN-CRCLSJGQSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base, making it a subject of interest for scientific research and industrial applications .

Preparation Methods

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- involves several steps, typically starting with the preparation of the oxathiolane ring followed by the introduction of the purine base. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxathiolane ring or the purine base .

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, this compound is investigated for its potential therapeutic effects, particularly in antiviral and anticancer research. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2R-cis)- stands out due to its unique combination of an oxathiolane ring and a purine base. Similar compounds may include other oxathiolane derivatives or purine analogs, but the specific stereochemistry and functional groups of this compound give it distinct properties and applications. Some similar compounds include 1,3-Oxathiolane-2-methanol derivatives with different substituents on the purine base.

Properties

CAS No.

145913-81-1

Molecular Formula

C9H10ClN5O2S

Molecular Weight

287.73 g/mol

IUPAC Name

[(2R,5S)-5-(2-amino-6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C9H10ClN5O2S/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1

InChI Key

ZQYFBYPPSPKXNN-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

Canonical SMILES

C1C(OC(S1)CO)N2C=NC3=C2N=C(N=C3Cl)N

Origin of Product

United States

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